2-Dodécylcyclobutanone

Vue d'ensemble

Description

2-Dodecylcyclobutanone is a radiolytic product formed when fat-containing foods, particularly those containing palmitic acid, are irradiated. This compound belongs to the class of 2-alkylcyclobutanones, which are unique to irradiated foods and are not found in non-irradiated or microbiologically spoiled foods . The presence of 2-Dodecylcyclobutanone is often used as a marker to detect whether food has been irradiated .

Applications De Recherche Scientifique

2-Dodecylcyclobutanone has several scientific research applications across various fields:

Mécanisme D'action

Target of Action

2-Dodecyclobutanone (2-DCB) is a radiolytic product of palmitic acid . It primarily targets human lymphoma U937 cells . The compound’s interaction with these cells leads to a decrease in cell viability and induces apoptosis .

Mode of Action

2-DCB interacts with its targets by enhancing the formation of intracellular reactive oxygen species (ROS) . This interaction results in significant changes within the cells, including the loss of mitochondrial membrane potential and the activation of Fas, caspase-8, and caspase-3 . The apoptosis induced by 2-DCB can be strongly prevented by an antioxidant, N-acetyl-L-cysteine .

Biochemical Pathways

The compound affects several biochemical pathways. It induces Bax up-regulation, reduces Bcl-2 expression level, causes Bid cleavage, and triggers the release of cytochrome c from the mitochondria to the cytosol . Additionally, it increases the intracellular Ca2+ concentration . These changes suggest that intracellular ROS generation, the modulation of the Fas-mitochondrion-caspase-dependent pathway, and the increase in intracellular Ca2+ concentration are involved in apoptosis induced by 2-DCB .

Pharmacokinetics

It is known that the compound is formed when fat, particularly palmitic acid, is irradiated .

Result of Action

The primary result of 2-DCB’s action is the induction of apoptosis in human lymphoma U937 cells . This is characterized by a decrease in cell viability, the formation of intracellular ROS, the loss of mitochondrial membrane potential, and the activation of Fas, caspase-8, and caspase-3 .

Action Environment

The action of 2-DCB is influenced by environmental factors such as irradiation and storage conditions . For instance, the amount of 2-DCB produced in irradiated samples shows a linear relationship with the irradiation dose . Additionally, a linear relationship is observed between the loss (%) of 2-DCB and storage time . These findings suggest that both irradiation and storage conditions can significantly influence the action, efficacy, and stability of 2-DCB .

Analyse Biochimique

Biochemical Properties

2-Dodecylcyclobutanone plays a role in biochemical reactions primarily as a marker for irradiated lipid-containing foods. It interacts with various biomolecules during and after the irradiation process. For instance, it has been shown to interact with reactive oxygen species, leading to oxidative stress in cells . The compound’s interactions with enzymes and proteins involved in oxidative stress responses, such as catalase and superoxide dismutase, are crucial for understanding its biochemical properties .

Cellular Effects

2-Dodecylcyclobutanone has significant effects on cellular processes. It has been observed to induce apoptosis in human lymphoma U937 cells by enhancing the formation of intracellular reactive oxygen species . This compound influences cell signaling pathways, particularly those involved in apoptosis, such as the Fas-mitochondrion-caspase-dependent pathway . Additionally, 2-Dodecylcyclobutanone affects gene expression related to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-Dodecylcyclobutanone involves its interaction with cellular components leading to apoptosis. It enhances the formation of reactive oxygen species, which in turn leads to the loss of mitochondrial membrane potential and activation of caspases . The compound also induces the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2 . These interactions result in the release of cytochrome c from mitochondria and subsequent activation of the caspase cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Dodecylcyclobutanone have been observed to change over time. The compound’s stability and degradation are influenced by storage conditions and irradiation dose . Studies have shown that the amount of 2-Dodecylcyclobutanone decreases over time when stored at 4°C, indicating its degradation . Long-term effects on cellular function include sustained oxidative stress and apoptosis in cells exposed to the compound .

Dosage Effects in Animal Models

The effects of 2-Dodecylcyclobutanone vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can induce oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage is required to trigger significant cellular responses . High doses of 2-Dodecylcyclobutanone can lead to adverse effects such as increased oxidative damage and cell death .

Metabolic Pathways

2-Dodecylcyclobutanone is involved in metabolic pathways related to lipid metabolism. It is formed from palmitic acid during the irradiation of fat-containing foods . The compound’s interaction with enzymes involved in lipid metabolism, such as lipases, is crucial for its formation and degradation . Additionally, 2-Dodecylcyclobutanone can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, 2-Dodecylcyclobutanone is transported and distributed based on its lipophilic nature. It can interact with lipid transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in lipid-rich areas of cells and tissues are influenced by its chemical properties .

Subcellular Localization

2-Dodecylcyclobutanone is primarily localized in the mitochondria, where it exerts its pro-apoptotic effects . The compound’s targeting to mitochondria is likely due to its interaction with mitochondrial membranes and proteins involved in apoptosis . Post-translational modifications and targeting signals may also play a role in directing 2-Dodecylcyclobutanone to specific subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Dodecylcyclobutanone can be synthesized through the irradiation of palmitic acid. The process involves exposing lipid-containing foods to ionizing radiation, which induces the formation of 2-Dodecylcyclobutanone from palmitic acid . The irradiation conditions, such as dose rate, product temperature, and moisture content, can be optimized to minimize undesirable effects and improve the yield of the desired compound .

Industrial Production Methods: In industrial settings, the production of 2-Dodecylcyclobutanone typically involves the use of gamma rays, e-beams, or X-rays to irradiate food products. The irradiation process is carefully controlled to ensure the formation of 2-Dodecylcyclobutanone while maintaining the functional, nutritional, and sensory properties of the food .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Dodecylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 2-Dodecylcyclobutanone.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce 2-Dodecylcyclobutanone to its corresponding alcohol.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated compounds .

Comparaison Avec Des Composés Similaires

2-Dodecylcyclobutanone is unique among 2-alkylcyclobutanones due to its specific formation from palmitic acid. Similar compounds include:

2-Tetradecylcyclobutanone: Formed from stearic acid and used as a marker for irradiated foods.

2-Hexadecylcyclobutanone: Another radiolytic product formed from fatty acids, with similar applications in food safety.

These compounds share similar chemical structures and properties but differ in their precursor fatty acids and specific applications.

Propriétés

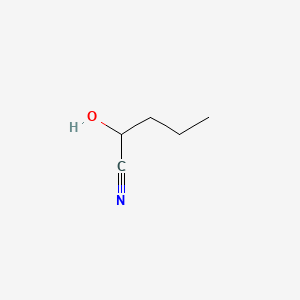

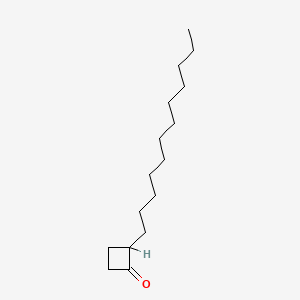

IUPAC Name |

2-dodecylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKRFZDUZMLMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956897 | |

| Record name | 2-Dodecylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2-Dodecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35493-46-0 | |

| Record name | 2-Dodecylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dodecylcylobutanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECYLCYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZD3W0598B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25 - 27 °C | |

| Record name | (±)-2-Dodecylcyclobutanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Dodecylcyclobutanone and how is it formed?

A1: 2-Dodecylcyclobutanone (2-DCB) is an organic compound, specifically a cyclobutanone, formed by the radiolysis of palmitic acid, a saturated fatty acid commonly found in animal fats and plant oils. This process occurs when food containing palmitic acid is treated with ionizing radiation. []

Q2: Why is 2-Dodecylcyclobutanone relevant in food science?

A2: 2-DCB is considered a unique marker for irradiated food. Its presence in food, even in trace amounts, indicates that the food has been subjected to ionizing radiation. [, , , , , , , ]

Q3: How is the presence of 2-Dodecylcyclobutanone detected in food?

A3: The most common method for detecting 2-DCB in food is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of 2-DCB even at very low concentrations. [, , , , , , , , , , , ]

Q4: Are there alternative methods to GC-MS for detecting 2-Dodecylcyclobutanone?

A4: Yes, other methods such as high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), supercritical fluid extraction (SFE) coupled with GC-MS, and enzyme-linked immunosorbent assay (ELISA) have been explored for 2-DCB detection. [, , , , , , ]

Q5: Does cooking affect the detectability of 2-Dodecylcyclobutanone in irradiated food?

A5: Cooking methods such as boiling, frying, and microwaving do not eliminate 2-DCB from irradiated food. While some reduction might occur, detectable levels of 2-DCB remain, allowing for irradiation history identification. [, , ]

Q6: Can 2-Dodecylcyclobutanone be used to estimate the irradiation dose received by a food product?

A6: Yes, studies have shown a linear relationship between the concentration of 2-DCB in irradiated food and the irradiation dose applied. This relationship enables the estimation of the absorbed dose in food products. [, , , , , ]

Q7: How stable is 2-Dodecylcyclobutanone in irradiated food during storage?

A7: While 2-DCB is relatively stable, its concentration gradually decreases during storage. Factors influencing this decrease include storage temperature, packaging, and the presence of antioxidants. [, , , , , ]

Q8: What is known about the metabolism of 2-Dodecylcyclobutanone in living organisms?

A9: Studies in rats have shown that 2-DCB is metabolized to a limited extent. One identified metabolite is 2-dodecylcyclobutanol. Further research is needed to fully elucidate the metabolic pathways and potential metabolites of 2-DCB. [, ]

Q9: What are the implications of the potential natural occurrence of 2-Dodecylcyclobutanone?

A11: The potential natural occurrence of 2-DCB raises questions about its reliability as a sole marker for irradiated food. It highlights the importance of using multiple analytical techniques and markers for accurate irradiation detection. []

Q10: Is there a need for further research on 2-Dodecylcyclobutanone?

A12: Yes, while significant research has been conducted on 2-DCB, further studies are necessary to fully understand its long-term effects, metabolism in different species, and potential for natural occurrence. This research is crucial for assessing the safety of irradiated foods and ensuring the accuracy of irradiation detection methods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid](/img/structure/B1216197.png)

![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)